Majantol

Overview

Description

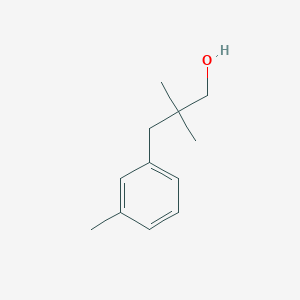

Majantol, also known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aromatic compound widely used in the fragrance industry. It is known for its fresh, floral, and aldehydic scent, reminiscent of lily-of-the-valley flowers. This compound is not found in nature and is exclusively produced through synthetic means .

Mechanism of Action

Majantol, also known as 2,2-Dimethyl-3-(m-tolyl)propan-1-ol, is a synthetic compound used in the perfume industry . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound primarily targets olfactory receptors, as it is used in the perfume industry for its floral-aldehydic scent . It is often used to create lily of the valley and other white flower notes .

Mode of Action

This compound interacts with olfactory receptors in the nose, triggering a neural response that is interpreted by the brain as a specific scent . It is part of the floral-aldehydic molecules category, which also includes compounds like Lilial® and Bourgeonal® .

Result of Action

The primary result of this compound’s action is the perception of a floral-aldehydic scent, specifically reminiscent of lily of the valley and other white flowers . This makes it a valuable ingredient in the creation of various perfumes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other aromatic compounds can alter the perceived scent. Additionally, factors such as pH and temperature can affect the stability of this compound, as aromatic compounds are chromophorous and may change color over time or in contact with alkaline bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Majantol is primarily synthesized through the alkylation of isobutyraldehyde followed by reduction. The process involves the following steps:

Alkylation: Isobutyraldehyde is alkylated with a suitable alkylating agent under controlled conditions.

Reduction: The resulting aldehyde is then reduced to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Majantol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can yield different alcohol derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Majantol has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of aromatic alcohols and their reactivity.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, although its primary use remains in fragrance formulation.

Industry: Widely used in the production of perfumes, cosmetics, and personal care products due to its pleasant scent

Comparison with Similar Compounds

Majantol is often compared with other similar compounds in the fragrance industry:

Lilial: Known for its strong floral scent, but more heavily regulated due to potential allergenic effects.

Bourgeonal: Another floral aldehyde with a similar scent profile but different regulatory status.

Hydroxycitronellal: Shares olfactive similarities but is more aqueous in nature.

Uniqueness: this compound is unique in its balance of floral and aldehydic notes, making it a versatile ingredient in various fragrance formulations. Its relatively lower regulatory restrictions compared to some other compounds also contribute to its widespread use .

Biological Activity

Majantol, scientifically known as 2,2-Dimethyl-3-(m-tolyl)propan-1-ol, is a synthetic compound primarily utilized in the fragrance industry due to its pleasant floral-aldehydic scent, reminiscent of lily of the valley and other white flowers. Its biological activity has garnered attention not only for its sensory properties but also for its potential interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, safety assessments, and relevant case studies.

Target and Mode of Action

This compound primarily interacts with olfactory receptors in the nasal cavity. When inhaled, it binds to these receptors, triggering a neural response that the brain interprets as a specific scent. This interaction is crucial in the fragrance industry, where the perception of scent plays a significant role in product formulation and consumer preference.

Biological Interactions

Research indicates that this compound may also interact with various biological systems beyond olfactory receptors. Investigations have explored its effects on enzymes and potential therapeutic properties. However, most studies focus on its sensory attributes rather than extensive pharmacological effects .

Allergic Reactions

A study conducted in Germany identified a 0.5% prevalence of allergic reactions to this compound among 6,573 patients undergoing patch testing for eczema. This suggests that while generally safe for use in cosmetics and fragrances, there is a potential for sensitization in susceptible individuals.

Mutagenicity Studies

Safety assessments have been conducted to evaluate the mutagenicity of this compound. An in vitro Ames test showed no significant increases in revertant colonies across various concentrations tested, indicating that this compound is not mutagenic under these conditions . Additionally, an in vivo micronucleus assay conducted on mice also indicated no significant clastogenic effects .

Clinical Evidence

Clinical studies have reported cases of contact dermatitis linked to products containing this compound. For instance, one study highlighted two cases of occupational allergic contact dermatitis associated with exposure to products containing this compound . Such findings emphasize the importance of monitoring allergic reactions among consumers using products with fragrance components.

Comparative Studies

This compound has been compared with its analogs, such as sila-majantol and germa-majantol. These analogs exhibit variations in odor profiles and biological interactions, providing insights into structure-odor relationships in fragrance chemistry. For example:

| Compound | Odor Profile | Notes |

|---|---|---|

| This compound | Floral-aldehydic | Strong resemblance to lily of the valley |

| Sila-majantol | Less intense, terpineol-like notes | Retains some floral characteristics |

| Germa-majantol | Weak odor | Less characteristic compared to this compound |

These comparisons highlight how minor structural changes can significantly impact sensory properties and potential biological activities.

Applications in Research and Industry

This compound's applications extend beyond fragrance formulation:

- Chemistry : It serves as a model compound for studying aromatic alcohols and their reactivity.

- Biology : Investigated for interactions with enzymes and potential effects on biological systems.

- Medicine : Although primarily used in fragrances, its possible therapeutic properties warrant further exploration.

The versatility of this compound in various fields underscores its significance as both a fragrance ingredient and a subject of scientific inquiry .

Properties

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMOBFDUZIDKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051520 | |

| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

103694-68-4 | |

| Record name | Majantol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Majantol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103694684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dimethyl-3-hydroxypropyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,2-dimethyl-3-hydroxypropyl) toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLBENZENEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S411YY2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is majantol and where is it found?

A1: this compound, also known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic fragrance ingredient [, ]. It possesses a floral and fruity scent, reminiscent of lily of the valley, jasmine, and orange blossom []. Due to its pleasant odor, this compound is incorporated into various personal care products, including perfumes, cosmetics, soaps, detergents, fabric softeners, and perfumed sanitary napkins [].

Q2: Are there any safety concerns regarding this compound?

A2: Yes, this compound has been identified as a potential contact allergen in humans, despite showing negative results in predictive animal tests [, ]. Studies have reported cases of allergic contact dermatitis (ACD) attributed to this compound, particularly in adolescent children [, ]. While its use in cosmetics is regulated by the International Fragrance Association (IFRA) [], its presence in other products might be less controlled, making avoidance difficult for sensitized individuals [].

Q3: How common is this compound allergy?

A3: Research suggests that contact allergy to this compound is relatively infrequent but appears to be increasing [, ]. A study in Germany found a 0.5% prevalence of this compound allergy among 6573 eczema patients undergoing patch testing []. Other studies focusing on fragrance-sensitive individuals reported higher prevalence rates, ranging from 3.2% to 5.4% []. This discrepancy highlights the importance of considering this compound in patch testing, particularly for individuals with suspected fragrance allergies.

Q4: What are the structural characteristics of this compound?

A4: this compound (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol) can be further characterized by its molecular formula (C12H18O) and molecular weight (178.27 g/mol) []. While spectroscopic data is not extensively discussed in the provided research, its synthesis has been analyzed using 1H NMR, IR, and GC-MS techniques [].

Q5: Are there any structural analogs of this compound and how do their properties differ?

A5: Yes, researchers have synthesized silicon and germanium-containing analogs of this compound, named sila-majantol and germa-majantol, respectively [, ]. These analogs exhibit intriguing variations in their odor profiles compared to this compound. Sila-majantol, while possessing a less intense odor, retains a lily-of-the-valley character with terpineol-like notes. In contrast, germa-majantol exhibits a very weak and less characteristic odor []. These findings underscore the significant impact of bioisosteric carbon/silicon/germanium substitutions on the sensory properties of fragrance compounds [, ].

Q6: What are the implications of the varying sensory profiles of this compound and its analogs?

A6: The diverse odor characteristics of this compound, sila-majantol, and germa-majantol offer valuable insights into the structure-odor relationship in fragrance chemistry [, ]. This knowledge can be leveraged for odorant design, potentially leading to the development of novel fragrance compounds with tailored sensory profiles []. Further research into the bioisosteric carbon/silicon switch strategy could unlock new possibilities for creating innovative and desirable scents in the fragrance industry [].

Q7: Are there any known cases of contact dermatitis linked to other compounds found in products containing this compound?

A7: Yes, a study highlighted the potential for contact dermatitis caused by gum mastic, another ingredient often found in surgical adhesives like Mastisol, which can also contain this compound []. This research found a high prevalence of gum mastic allergy (72%) among Mastisol-allergic patients []. Furthermore, cross-reactivity between gum mastic and other fragrance-related materials, including this compound, was observed []. This emphasizes the importance of considering the allergenic potential of all ingredients in a product, especially when diagnosing contact dermatitis related to complex mixtures like adhesives and cosmetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.